5-Methyl-1H-imidazole-4-carbonitrile chemical properties
5-Methyl-1H-imidazole-4-carbonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group and a nitrile group. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it a privileged structure in drug design.[1] The presence of a nitrile group adds a layer of synthetic versatility, allowing for its transformation into other key functional groups like amines, amides, or carboxylic acids, or acting as a crucial pharmacophore itself.
This guide offers a comprehensive exploration of the chemical properties of 5-Methyl-1H-imidazole-4-carbonitrile, providing insights into its structure, synthesis, reactivity, and spectroscopic signature. The information presented herein is intended to support researchers and drug development professionals in leveraging this valuable building block for the design and synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
The structural arrangement of the methyl and nitrile groups on the imidazole ring dictates the molecule's overall physicochemical characteristics. Understanding these properties is fundamental for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 108257-41-6 | [3] |
| Molecular Formula | C₅H₅N₃ | [4] |
| Molecular Weight | 107.11 g/mol | [4] |
| Physical Form | Solid / Liquid | [3][5] |
| Melting Point | 76 °C (for 1-methyl isomer) | [5] |
| Boiling Point | 314.1±15.0 °C (Predicted) | [5] |
| pKa | 1.52±0.61 (Predicted) | [5] |
| LogP | 0.29178 (for 1-methyl isomer) | [4] |
Note: Some physical data, like melting and boiling points, are based on predicted values or data from the closely related isomer, 1-Methyl-1H-imidazole-4-carbonitrile, due to limited specific experimental data for the 5-methyl title compound.[6]
Synthesis of Imidazole-4-carbonitrile Derivatives
The synthesis of substituted imidazoles can be achieved through various established methodologies. While a specific, detailed protocol for 5-Methyl-1H-imidazole-4-carbonitrile is not extensively documented in readily available literature, plausible synthetic strategies can be inferred from general imidazole syntheses and the construction of related analogues.
A common and versatile approach involves the condensation and cyclization of α-aminonitriles or related precursors. For instance, the synthesis of amino-imidazole carbonitrile derivatives often utilizes aminomalononitrile (AMN), a trimer of hydrogen cyanide, as a key starting material.[7] These reactions can be facilitated by microwave assistance, offering an efficient route to the imidazole core.[7] Another established method is the Van Leusen imidazole synthesis, which employs tosylmethyl isocyanide (TosMIC) reagents.[8]
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis of a substituted imidazole carbonitrile, highlighting the key steps of precursor assembly and subsequent cyclization to form the heterocyclic core.
Caption: Conceptual workflow for imidazole-4-carbonitrile synthesis.
Experimental Causality
-
Choice of Precursors: The selection of starting materials is critical for installing the desired substituents. An α-amino ketone containing a methyl group would be a logical precursor to achieve the 5-methyl substitution pattern.
-
Cyclization Conditions: The ring-closing step often requires a reagent to provide the final carbon atom of the imidazole ring (C2). Reagents like formamide or trimethyl orthoformate are commonly used. The reaction conditions, such as temperature and catalyst, are optimized to favor cyclization over competing side reactions.[9]
Chemical Reactivity
The chemical behavior of 5-Methyl-1H-imidazole-4-carbonitrile is governed by the interplay of its three key components: the aromatic imidazole ring, the electron-withdrawing nitrile group, and the electron-donating methyl group.
-
Imidazole Ring: The imidazole ring is aromatic and possesses two nitrogen atoms. The pyrrole-like nitrogen (N1) is weakly acidic, while the pyridine-like nitrogen (N3) is basic and can be readily protonated or alkylated. The ring itself can undergo electrophilic substitution, although the nitrile group's electron-withdrawing nature may deactivate it compared to unsubstituted imidazole.
-
Nitrile Group (-C≡N): This functional group is a versatile synthetic handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-methyl-1H-imidazole-4-carboxylic acid) or an amide (5-methyl-1H-imidazole-4-carboxamide).
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.
-
-
Methyl Group (-CH₃): The methyl group is an electron-donating group, which can slightly influence the electron density and reactivity of the imidazole ring.
Potential Reaction Pathways
The following diagram outlines some of the primary reaction pathways available to 5-Methyl-1H-imidazole-4-carbonitrile, showcasing its utility as a synthetic intermediate.
Caption: Key reaction pathways of 5-Methyl-1H-imidazole-4-carbonitrile.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-Methyl-1H-imidazole-4-carbonitrile. Based on its structure, the following spectral characteristics are expected.
| Spectroscopic Method | Expected Characteristics |
| ¹H NMR | - A singlet for the C2-H proton of the imidazole ring. - A singlet for the methyl (-CH₃) protons. - A broad singlet for the N-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the three distinct carbons of the imidazole ring. - A signal for the nitrile carbon (-C≡N), typically in the 115-125 ppm range. - A signal for the methyl carbon (-CH₃) in the aliphatic region. |
| IR Spectroscopy | - A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretch.[10] - N-H stretching vibration around 3100-3500 cm⁻¹. - C=N and C=C stretching vibrations within the aromatic ring (approx. 1450-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 107.11. |
Applications in Research and Drug Development
The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the histidine residue in proteins and serve as a versatile pharmacophore.[1] This has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][11]
5-Methyl-1H-imidazole-4-carbonitrile serves as a valuable building block in this context for several reasons:
-
Scaffold for Elaboration: It provides a pre-functionalized imidazole core that can be further modified at the N1 position, or by transforming the nitrile group.
-
Bioisostere: The cyano-imidazole moiety can act as a bioisostere for other functional groups, such as a carboxylic acid or a tetrazole, in drug candidates.
-
Target Interaction: The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target.
The structural motifs present in this molecule are found in compounds investigated for various therapeutic targets, highlighting its potential in the synthesis of new chemical entities for drug discovery pipelines.
Safety and Handling
According to aggregated GHS data for related imidazole carbonitriles, these compounds are considered hazardous.[12][13]
-
Hazards:
-
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust or fumes.[12][14]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][14]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[12]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[13]
-
Conclusion
5-Methyl-1H-imidazole-4-carbonitrile is a synthetically valuable heterocyclic compound with a rich chemical profile. Its combination of a biologically relevant imidazole core and a versatile nitrile handle makes it an attractive starting point for the synthesis of complex molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development, particularly in the field of medicinal chemistry where the imidazole scaffold continues to be a source of therapeutic innovation.
References
- EvitaChem. 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile (EVT-3495387).
- PubChem. 1H-imidazole-4-carbonitrile. National Institutes of Health.
- ACS Omega. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Publications. (2022-06-24).
- ChemScene. 1-Methyl-1H-imidazole-4-carbonitrile.
- ChemicalBook. 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE. (2023-05-25).
- ResearchGate. Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carbonitrile. (2010-10-29).
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carbonitrile.
- Apollo Scientific. 1H-Imidazole-4,5-dicarbonitrile Safety Data Sheet.
- PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
- Organic Chemistry Portal. Imidazole synthesis.
- Google Patents. Industrial production method of 4-amino-5-imidazole formamide.
- Benchchem. A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile.
- PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development.
- Simson Pharma Limited. 5-amino-1H-imidazole-4-carbonitrile.
- MDPI. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- IndiaMART. 4-Methyl-1H-Imidazole-5-Carbonitrile, Grade: Technical Grade, Purity: 99%.
- Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
Sources
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. indiamart.com [indiamart.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | 66121-69-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.co.uk [fishersci.co.uk]


